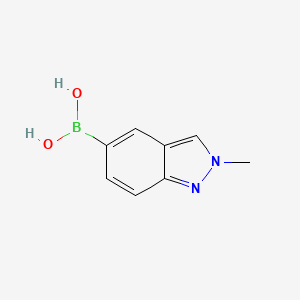

(2-methyl-2H-indazol-5-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-6-4-7(9(12)13)2-3-8(6)10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNWFZDGOYSXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN(N=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657108 | |

| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952319-71-0 | |

| Record name | B-(2-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952319-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of (2-methyl-2H-indazol-5-yl)boronic acid: A Comprehensive Approach Using NMR and Mass Spectrometry

Introduction

(2-methyl-2H-indazol-5-yl)boronic acid (C₈H₉BN₂O₂, Molecular Weight: 175.98 g/mol , CAS: 952319-71-0) is a key building block in contemporary drug discovery and development.[1] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the 2-methyl-2H-indazol-5-yl moiety into a wide array of molecular scaffolds. The indazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[2] Given its pivotal role, unambiguous structural characterization of this reagent is paramount to ensure the identity and purity of synthesized compounds, thereby maintaining the integrity of the drug discovery process.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles behind these techniques, provide detailed experimental protocols, and present an expert interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of this compound features a bicyclic indazole ring system with a methyl group at the N-2 position and a boronic acid group at the C-5 position. The N-methylation at the 2-position is a critical isomeric feature, and its confirmation is a key aspect of the characterization process.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the specific substitution pattern on the indazole ring.

Experimental Protocol: NMR Analysis

A well-defined protocol is crucial for acquiring high-quality NMR data. The following is a standard procedure for the analysis of this compound.

Figure 2. Workflow for NMR analysis.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a common choice for boronic acids as it is a good solvent for polar compounds and the acidic protons of the B(OH)₂ group are often observable as a broad singlet. Other solvents like CD₃OD can also be used, but may lead to exchange of the B(OH)₂ protons with the solvent, causing the signal to disappear.

-

Spectrometer Frequency: A higher field strength (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic protons of the indazole ring.

-

2D NMR: While ¹H and ¹³C NMR are often sufficient, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive assignments, especially in cases of signal overlap or ambiguity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on the known spectrum of 2-methyl-2H-indazole and the substituent effects of a boronic acid group.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | s | 1H | H-3 | The proton at C-3 of the indazole ring typically appears as a downfield singlet. |

| ~8.0 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid group usually appear as a broad singlet that can exchange with D₂O. |

| ~7.8 | s | 1H | H-4 | The proton at C-4 is expected to be a singlet due to the substitution at C-5. |

| ~7.6 | d | 1H | H-6 | This proton is ortho to the boronic acid group and will likely appear as a doublet coupled to H-7. |

| ~7.5 | d | 1H | H-7 | The proton at C-7 will be a doublet coupled to H-6. |

| ~4.1 | s | 3H | N-CH₃ | The N-methyl group typically gives a sharp singlet in this region. |

Table 1. Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is crucial for confirming the carbon framework. The chemical shifts are estimated based on known data for substituted indazoles and boronic acids.[3][5][6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-7a | Quaternary carbon of the fused ring system. |

| ~148 | C-3a | Quaternary carbon of the fused ring system. |

| ~135 | C-3 | The C-3 carbon of the indazole ring. |

| ~130 | C-5 | The carbon atom attached to the boron is expected to be deshielded, but the signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~125 | C-7 | Aromatic CH. |

| ~122 | C-4 | Aromatic CH. |

| ~120 | C-6 | Aromatic CH. |

| ~35 | N-CH₃ | The N-methyl carbon. |

Table 2. Predicted ¹³C NMR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For boronic acids, MS analysis can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[7][8] Therefore, the choice of ionization technique and experimental conditions is critical.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a common approach for the MS analysis of this compound using Electrospray Ionization (ESI), a soft ionization technique well-suited for polar, non-volatile compounds.

Figure 3. Workflow for ESI-MS analysis.

Causality in Experimental Choices:

-

Ionization Mode: ESI is preferred over harsher techniques like Electron Ionization (EI) to minimize fragmentation and preserve the molecular ion. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes increases the likelihood of observing a clear molecular ion.[9]

-

Derivatization (Optional): In cases where boroxine formation is problematic, derivatization with a diol, such as pinacol, to form the corresponding boronic ester can yield a more stable compound that is easier to analyze by MS.[7][10]

-

High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is highly recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Predicted Mass Spectrometry Data

The expected mass spectral data for this compound is presented below.

| Ionization Mode | Expected m/z | Ion | Rationale |

| ESI (+) | 177.08 | [M+H]⁺ | Protonated molecular ion. |

| ESI (+) | 199.06 | [M+Na]⁺ | Sodium adduct, common in ESI. |

| ESI (-) | 175.07 | [M-H]⁻ | Deprotonated molecular ion. |

| ESI (+) | 485.20 | [M₃-3H₂O+H]⁺ | Protonated boroxine (trimer). |

Table 3. Predicted m/z values for this compound in ESI-MS.

Fragmentation Analysis:

Tandem MS (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses. A likely fragmentation pathway involves the loss of water from the boronic acid moiety, followed by further fragmentation of the indazole ring. The presence of the boron isotope pattern (¹¹B at ~80% and ¹⁰B at ~20%) can further confirm the presence of a boron-containing fragment.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide detailed information about the atomic connectivity and isomeric form of the molecule, while mass spectrometry confirms the molecular weight and elemental composition. By employing the robust experimental protocols and understanding the expected spectral features outlined in this guide, researchers can confidently verify the identity and purity of this vital synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. 2-Methyl-2H-indazole-5-boronic acid pinacol ester AldrichCPR 1189746-27-7 [sigmaaldrich.com]

physical and chemical properties of (2-methyl-2H-indazol-5-yl)boronic acid

An In-Depth Technical Guide to (2-methyl-2H-indazol-5-yl)boronic acid: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore its reactivity and common applications, and provide field-proven experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical synthons.

Introduction and Strategic Importance

This compound belongs to a valuable class of bifunctional reagents, integrating two key chemical motifs: the indazole ring system and the boronic acid functional group.

-

The Indazole Scaffold: The indazole core is a "privileged" structure in medicinal chemistry, appearing in numerous compounds investigated for therapeutic use, including kinase inhibitors for oncology. The specific methylation at the N2 position influences the molecule's spatial arrangement, solubility, and metabolic stability compared to its N1-methyl isomer, offering a distinct vector for molecular design.

-

The Boronic Acid Handle: As a versatile functional group, the boronic acid moiety is primarily exploited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, favored for its mild conditions, functional group tolerance, and the generally non-toxic nature of its boron-containing byproducts.[1]

The subject molecule is identified as a "Protein Degrader Building Block," indicating its utility in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), a frontier in modern pharmacology.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 952319-71-0 | [2][3][4] |

| Molecular Formula | C₈H₉BN₂O₂ | [2][3] |

| Molecular Weight | 175.98 g/mol | [2][3] |

| Appearance | Typically a white to off-white solid. | Inferred from related compounds |

| Purity | Commercially available at ≥97% purity. | [2] |

| Solubility | While specific data is not published, aryl boronic acids generally exhibit limited solubility in water but are soluble in organic solvents like dioxane, THF, DMF, and alcohols. Solubility can be pH-dependent.[5] |

Chemical Reactivity, Stability, and Handling

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.

Causality of Reaction Steps: The catalytic cycle involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organoboron species, activated by the base to form a more nucleophilic boronate complex, transfers its organic group (the 2-methyl-indazolyl moiety) to the palladium center.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.

Stability and Storage Considerations

Boronic acids are susceptible to two primary degradation pathways:

-

Dehydration: Reversible self-condensation to form cyclic trimeric anhydrides known as boroxines. This process can alter the stoichiometry of a reaction if not accounted for. While often not a major issue as the equilibrium can shift back to the monomeric acid during the reaction, it is best minimized.[6]

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is an irreversible and undesirable side reaction, often promoted by heat or certain reaction conditions.[7]

Self-Validating Storage Protocol: To ensure the integrity and reactivity of the reagent, the following storage protocol is recommended. While some suppliers permit room temperature storage, long-term stability is best achieved under more controlled conditions.[2]

-

Temperature: Store at 2-8 °C.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

-

Container: Use a tightly sealed container.

For applications requiring exceptional stability, conversion to a boronate ester, such as the pinacol ester, is a common and effective protective strategy.[6]

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a trusted, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Objective: To couple this compound with 4-bromoanisole.

Materials:

-

This compound (1.2 eq.)

-

4-bromoanisole (1.0 eq.)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromoanisole, potassium carbonate, and Pd(PPh₃)₄.

-

Inerting: Seal the flask with a septum. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. An inert atmosphere is critical for catalytic efficiency.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Degassing the solvent (e.g., by sparging with argon) further protects the catalyst.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine). Causality: The aqueous washes remove the inorganic base and salts, while the brine helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

Based on safety data for isomeric and related boronic acids, this compound should be handled with appropriate care.[8]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal in accordance with local regulations.

Conclusion

This compound is a high-value synthetic building block, strategically designed for modern drug discovery programs. Its primary application in Suzuki-Miyaura cross-coupling allows for the efficient construction of complex biaryl systems containing the pharmaceutically relevant 2-methyl-indazole scaffold. A thorough understanding of its properties, coupled with robust handling and storage protocols, is essential for its successful application in the synthesis of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. This compound - 定制化学品库 - 南京威凯尔-“化学+药学+医学”一站式CRO/CDMO服务平台 [njvcare.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Stability and Storage of (2-methyl-2H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of (2-methyl-2H-indazol-5-yl)boronic acid in Modern Drug Discovery

This compound is a vital heterocyclic building block in contemporary medicinal chemistry. Its rigid indazole scaffold and versatile boronic acid moiety make it a sought-after component in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2][3][4] The utility of boronic acids stems from their versatile reactivity, relative stability, and low toxicity.[1] However, the very reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to several degradation pathways. A comprehensive understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the quality of final active pharmaceutical ingredients (APIs).

This guide, authored from the perspective of a Senior Application Scientist, provides a deep dive into the chemical liabilities of this compound. We will move beyond generic storage instructions to explore the fundamental mechanisms of its degradation. By understanding the "why" behind the recommended handling procedures, researchers can proactively mitigate risks, troubleshoot synthetic challenges, and ensure the long-term viability of this crucial reagent.

Core Degradation Pathways of Arylboronic Acids

The stability of any arylboronic acid, including our target molecule, is governed by three primary degradation pathways. These processes can occur during storage, synthesis, or analysis and are often influenced by environmental factors such as moisture, air, pH, and light.

Dehydration to Boroxines

One of the most common and reversible transformations for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[5][6] This equilibrium is highly sensitive to the presence of water; in anhydrous conditions, the boroxine is favored, while the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[5][7]

The formation of boroxines is a crucial consideration as it can impact the stoichiometry of reactions if not accounted for. Although often reversible, the presence of a significant percentage of the boroxine means the active monomeric boronic acid concentration is lower than anticipated based on the weighed mass.[8]

Caption: Reversible equilibrium between boronic acid and its boroxine.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is an irreversible degradation pathway that results in the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9][10][11] This side reaction is particularly problematic as it leads to the formation of an inactive and often difficult-to-remove impurity (in this case, 2-methyl-2H-indazole). This process can be catalyzed by acid or base and is influenced by the electronic properties of the aryl group.[9][10][12]

-

Acid-Promoted Protodeboronation: This pathway often involves an intermolecular metathesis via a four-membered ring transition state.[10]

-

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists as the boronate anion. The mechanism can be complex, potentially involving the liberation of a transient aryl anion.[9][12]

Generally, arylboronic acids with electron-donating groups are more susceptible to acid-promoted protodeboronation, while those with electron-withdrawing groups can be unstable under basic conditions.[10][12]

Caption: The irreversible process of protodeboronation.

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol.[13][14][15] This process can be mediated by atmospheric oxygen (air oxidation), especially under basic conditions, or by other oxidizing agents present in a reaction mixture.[13][16] The mechanism often involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement.[15]

The resulting phenolic impurity (2-methyl-2H-indazol-5-ol) can be challenging to separate from the desired product and may have its own unintended biological activity or reactivity.

Caption: The oxidative degradation of boronic acid to a phenol.

Predicted Stability Profile of this compound

While specific stability data for this compound is not extensively published, we can infer its likely behavior based on the electronic nature of the indazole ring system. The 2-methyl-2H-indazole ring is a heteroaromatic system. The overall electronic effect at the 5-position (where the boronic acid is attached) is not strongly electron-donating or withdrawing. This suggests that the compound may not be exceptionally prone to the extremes of acid- or base-catalyzed protodeboronation seen with highly activated or deactivated aryl systems.

However, like most arylboronic acids, it should be considered sensitive to all three degradation pathways to some extent. The presence of two nitrogen atoms in the ring system could potentially influence its susceptibility to oxidation. Therefore, prudent handling and storage are paramount.

Recommended Storage, Handling, and Stability Testing

Given the known degradation pathways of arylboronic acids, a conservative and protective approach to storage and handling is essential.

Quantitative Data Summary: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20°C to -10°C) | Slows down the rates of all degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and boroxine formation. |

| Light | Amber vial or protection from light | While not always the primary driver, light can potentially accelerate oxidative processes. |

| Moisture | Store in a desiccator or dry box | Prevents hydrolysis of boroxines back to the monomeric acid and minimizes water that could participate in protodeboronation. |

| Handling | Use in a well-ventilated area, preferably a fume hood or glovebox.[17][18] | Ensures user safety and minimizes exposure to ambient air and moisture during weighing and dispensing. |

| pH | Avoid strongly acidic or basic conditions during storage and workup where possible. | Minimizes the risk of accelerated protodeboronation.[19] |

Decision Workflow for Handling and Storage

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 15. pnas.org [pnas.org]

- 16. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

An In-depth Technical Guide to the Solubility of (2-methyl-2H-indazol-5-yl)boronic acid in Common Organic Solvents

Abstract

(2-methyl-2H-indazol-5-yl)boronic acid is a pivotal building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura coupling.[1] A comprehensive understanding of its solubility in organic solvents is a cornerstone for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation protocols. This guide provides a detailed exploration of the factors governing the solubility of this compound, outlines established experimental methodologies for its precise determination, and offers practical insights for researchers and drug development professionals. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages data from analogous arylboronic acids to provide a predictive framework and empowers researchers with the tools to generate reliable data in-house.

Introduction: The Strategic Importance of Solubility Data

The utility of this compound as a synthetic intermediate is directly linked to its solution-phase behavior.[2] Inefficient solubility can lead to diminished reaction kinetics, incomplete conversions, and significant challenges in downstream processing. Conversely, a well-characterized solubility profile enables:

-

Rational Solvent Selection: Choosing the most appropriate solvent system for synthetic reactions to ensure all reactants are in a homogeneous phase.

-

Optimized Purification: Designing crystallization and chromatographic purification methods that rely on differential solubility for the separation of the desired product from impurities.

-

Formulation Development: Creating stable and deliverable drug substance formulations, a critical step in the drug development pipeline.[3]

This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to master the solubility characteristics of this important molecule.

Physicochemical Drivers of Boronic Acid Solubility

The solubility of any compound is a complex interplay between the solute's intrinsic properties and those of the solvent. For arylboronic acids like this compound, several key factors are at play.

The Dual Nature of the Boronic Acid Moiety

The boronic acid group (-B(OH)₂) is a unique functional group that can act as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the electron-deficient boron atom).[4] This duality dictates its interaction with different solvent classes. At physiological pH, boronic acids typically exist in an uncharged, trigonal planar form, but in aqueous solutions with a pH above their pKa, they can convert to an anionic, tetrahedral boronate form.[4] While this guide focuses on organic solvents, residual water can influence these equilibria.

The Impact of Molecular Structure

The indazole core and the N-methyl substituent of the target molecule contribute to its overall polarity, crystal lattice energy, and potential for intermolecular interactions such as π-stacking. The introduction of substituents to a parent phenylboronic acid ring is known to significantly impact solubility.[5] For instance, the addition of an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[5]

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium is highly dependent on the solvent, temperature, and the presence of water.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

The formation of the less polar boroxine trimer can drastically alter the solubility profile. As a result, commercial boronic acids often exist as a mixture of the acid and its anhydride, which can lead to variability in experimental solubility data if not properly controlled.[6]

General Solubility Trends in Organic Solvents

Based on studies of phenylboronic acid and its derivatives, we can infer a qualitative solubility pattern for this compound.[6][7]

| Solvent Class | Predicted Solubility | Rationale |

| Ethers (e.g., THF, Dioxane, Diethyl Ether) | High | Ethers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups, disrupting the solid-state crystal lattice. Phenylboronic acid shows high solubility in ethers.[6][7] |

| Ketones (e.g., Acetone, 2-Butanone) | High to Moderate | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid exhibits good solubility in ketones.[6][7] |

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | High | Alcohols can engage in hydrogen bonding as both donors and acceptors, effectively solvating the boronic acid. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents are less polar and cannot act as hydrogen bond acceptors as effectively as ethers or ketones. Phenylboronic acid has moderate solubility in chloroform.[6][7] |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | High | These solvents are highly polar and are excellent at solvating a wide range of organic molecules. |

| Hydrocarbons (e.g., Hexane, Toluene, Methylcyclohexane) | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the relatively polar boronic acid. Phenylboronic acid has very low solubility in hydrocarbons.[6][7] |

Note: This table presents predicted trends. Experimental verification is essential for obtaining precise quantitative data for this compound.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or polythermal) method is a reliable technique for determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8] By repeating this process at different concentrations, a solubility curve can be constructed.

Workflow for Dynamic Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Emergence of a Key Building Block: A Technical Guide to the First Synthesis of (2-methyl-2H-indazol-5-yl)boronic acid

Introduction: The Strategic Value of the 2-Methyl-Indazole Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its role in a multitude of clinically significant therapeutic agents.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for engaging with biological targets, particularly protein kinases. The specific regioisomer, 2H-indazole, has garnered significant attention for its distinct vectoral properties in directing substituents. When functionalized with a boronic acid at the 5-position, the resulting compound, (2-methyl-2H-indazol-5-yl)boronic acid, becomes a highly valuable and versatile building block.

This guide provides an in-depth technical overview of the discovery and first documented synthetic methodologies for this compound. We will explore the strategic rationale behind its creation, detail the key chemical transformations, and present a validated protocol for its synthesis, aimed at researchers and scientists in the field of drug development.

Discovery Context: A Building Block Born from Necessity

The "discovery" of this compound is not marked by a singular, serendipitous event but rather by its deliberate creation as a crucial intermediate in the synthesis of complex molecular architectures for drug candidates. Its emergence is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, as a cornerstone of pharmaceutical synthesis.[2]

Analysis of the patent literature reveals that this boronic acid derivative came into prominence as a key synthon for introducing the 2-methyl-2H-indazol-5-yl moiety into target molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.[3][4][5] The N-methylation of the indazole ring to the N2 position offers specific steric and electronic properties that can be crucial for optimizing ligand-protein interactions, enhancing metabolic stability, and improving pharmacokinetic profiles. The boronic acid handle at the C5 position provides a reliable and high-yielding attachment point for constructing biaryl or heteroaryl structures, which are common motifs in kinase inhibitors.

The First Synthesis: A Retrosynthetic and Mechanistic Perspective

The most logical and widely adopted strategy for the synthesis of this compound begins with a readily available precursor: 5-bromo-2-methyl-2H-indazole. The core of the synthesis lies in the conversion of the carbon-bromine bond to a carbon-boron bond. The method of choice for this transformation is the Palladium-catalyzed Miyaura borylation.

Retrosynthetic Analysis:

Caption: Retrosynthetic path for the target boronic acid.

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl halide (5-bromo-2-methyl-2H-indazole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This reaction yields the boronic acid pinacol ester, a stable, crystalline solid that can be easily purified and stored. The pinacol ester can then be used directly in subsequent Suzuki couplings or hydrolyzed to the free boronic acid if required.

The catalytic cycle, a well-established mechanism in organometallic chemistry, proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the indazole precursor.

-

Transmetalation: The boron moiety from the diboron reagent is transferred to the palladium center.

-

Reductive Elimination: The desired C-B bond is formed, releasing the boronic ester product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 2-Methyl-2H-indazole-5-boronic acid pinacol ester

The following protocol is adapted from methodologies described in the patent literature, providing a reliable and validated route to the target compound's stable pinacol ester precursor.[3]

Step 1: Miyaura Borylation of 5-Bromo-2-methyl-2H-indazole

Caption: Synthetic workflow for the Miyaura borylation.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Bromo-2-methyl-2H-indazole | 211.05 | 397.0 mg | 1.88 | 1.00 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 618.0 mg | 2.43 | 1.30 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 77.0 mg | 0.105 | 0.056 |

| Potassium Acetate (KOAc) | 98.14 | 554.0 mg | 5.64 | 3.00 |

| 1,4-Dioxane (anhydrous) | - | 10 mL | - | - |

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-methyl-2H-indazole (397.0 mg, 1.88 mmol), bis(pinacolato)diboron (618.0 mg, 2.43 mmol), Pd(dppf)Cl₂ (77.0 mg, 0.105 mmol), and potassium acetate (554.0 mg, 5.64 mmol).

-

Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 3-12 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-methyl-2H-indazole-5-boronic acid pinacol ester as a solid.

Hydrolysis to Boronic Acid (Optional):

The resulting pinacol ester (CAS 1189746-27-7) is often used directly in subsequent reactions. If the free boronic acid is required, the ester can be hydrolyzed under acidic conditions (e.g., stirring with aqueous HCl in a solvent like THF or acetone) followed by extraction or precipitation to isolate this compound.

Conclusion

The synthesis of this compound is a prime example of targeted chemical innovation driven by the demands of drug discovery. While its "discovery" may not be a single published event, its establishment as a key building block is firmly documented in the patent literature. The Miyaura borylation of 5-bromo-2-methyl-2H-indazole provides a robust, scalable, and reliable route to this valuable intermediate. This guide provides the necessary technical details and strategic context for researchers to confidently synthesize and utilize this compound in the development of next-generation therapeutics.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 4. US20200354350A1 - Cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Spectra, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: Clarifying CAS Number 952319-71-0

It is important to initially address a point of potential confusion. The CAS number 952319-71-0 corresponds to the compound (2-methyl-2H-indazol-5-yl)boronic acid . This molecule is a boronic acid derivative primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions for the construction of more complex molecules.[1] While a valuable reagent in medicinal chemistry, it is not the active pharmaceutical ingredient discussed in this guide.

This guide focuses on Dabrafenib (also known as GSK2118436 ), a potent kinase inhibitor used in cancer therapy. The CAS number for Dabrafenib is 1195765-45-7 .[2] The commercially available and clinically used form is often the mesylate salt, Dabrafenib Mesylate , with the CAS number 1195768-06-9 .[3]

Introduction to Dabrafenib

Dabrafenib is a powerful and selective inhibitor of BRAF kinase, an enzyme implicated in the signaling pathways that drive cell growth and proliferation.[4][5] It is an oral, small-molecule drug that has shown significant clinical efficacy in the treatment of various cancers, most notably in metastatic melanoma with specific mutations in the BRAF gene.[2][6] Developed by GlaxoSmithKline, it is marketed under the brand name Tafinlar®.[2]

Dabrafenib's therapeutic effect is particularly prominent in patients whose tumors harbor the BRAF V600E mutation, a specific genetic alteration that leads to the constitutive activation of the BRAF protein and downstream signaling.[7][8] By targeting this mutated kinase, Dabrafenib can effectively halt the uncontrolled proliferation of cancer cells.[9]

Physicochemical Properties of Dabrafenib

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental for its development and formulation. Dabrafenib, in its mesylate salt form, is a white to slightly colored solid.[10]

| Property | Value | Source(s) |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [2] |

| Molecular Formula | C23H20F3N5O2S2 (Dabrafenib base) | [2] |

| C24H24F3N5O5S3 (Dabrafenib mesylate) | [3] | |

| Molecular Weight | 519.56 g/mol (Dabrafenib base) | [2] |

| 615.68 g/mol (Dabrafenib mesylate) | [10] | |

| pKa | 6.6, 2.2, -1.5 | [10] |

| Solubility | Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO. | [5][10] |

| Bioavailability | Mean absolute bioavailability of 95% (oral) | [11] |

| Plasma Protein Binding | 99.7% | [11] |

Spectroscopic Profile of Dabrafenib

The structural elucidation and confirmation of Dabrafenib are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) δ (ppm): 10.83 (s, 1H), 7.93 (d, J=5.2 Hz, 1H), 7.55 – 7.70 (m, 1H), 7.35 – 7.43 (m, 1H), 7.31 (t, J=6.3 Hz, 1H), 7.14 – 7.27 (m, 3H), 6.70 (s, 2H), 5.79 (d, J=5.13 Hz, 1H), 1.35 (s, 9H).[10]

¹³C NMR (100 MHz, DMSO-d6) δ (ppm): 182.1, 164.0, 160.6, 159.4, 158.0, 154.9, 152.4, 145.8, 136.6, 135.1, 130.0, 128.4, 125.6, 124.7, 114.1, 113.9, 105.7, 38.3, 31.0.[10]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Dabrafenib.

-

Electrospray Ionization (ESI): The protonated molecule [M+H]⁺ is observed at m/z 519.9.[10] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for the simultaneous quantification of Dabrafenib and its metabolites in human plasma.[12][13]

Infrared (IR) Spectroscopy

While a specific IR spectrum is not provided in the search results, the characteristic functional groups of Dabrafenib would produce distinct absorption bands. Expected peaks include:

-

N-H stretching: around 3300-3500 cm⁻¹ for the sulfonamide and amino groups.

-

C-H stretching: around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

S=O stretching: strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the sulfonamide group.

-

C=N and C=C stretching: in the 1500-1650 cm⁻¹ region for the thiazole, pyrimidine, and benzene rings.

-

C-F stretching: strong absorptions in the 1000-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photostability

Dabrafenib exhibits photosensitivity and is unstable upon exposure to both ultraviolet and daylight irradiation.[6][14] This indicates that the molecule absorbs light in the UV-Vis range, leading to photochemical degradation. This property is critical to consider during the handling and storage of Dabrafenib solutions.[14]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the RAF family of serine/threonine kinases.[10][15] Its primary therapeutic target is the mutated BRAF V600E protein, for which it shows high selectivity with an IC50 of 0.8 nM.[4] It is less potent against wild-type BRAF (IC50 = 3.2 nM) and CRAF (IC50 = 5.0 nM).[4]

The BRAF gene is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[7] In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein. This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth.[9]

Dabrafenib selectively binds to the ATP-binding pocket of the mutated BRAF V600E kinase, inhibiting its activity. This blockade leads to a downstream reduction in the phosphorylation of MEK and ERK, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[9]

Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK/ERK signaling pathway and subsequent gene expression related to cell proliferation and survival.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of Dabrafenib on a BRAF V600E-mutant cancer cell line, such as A375 melanoma cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in a BRAF V600E-mutant cancer cell line.

Materials:

-

A375 human melanoma cell line (BRAF V600E positive)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Dabrafenib (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Preparation of Dabrafenib Stock Solution:

-

Cell Seeding:

-

Culture A375 cells in complete medium until they reach approximately 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Dabrafenib Treatment:

-

Prepare a serial dilution of Dabrafenib from the stock solution in complete medium. A typical concentration range might be from 1 µM down to 0.1 nM, including a vehicle control (DMSO only).

-

Carefully remove the medium from the wells and add 100 µL of the diluted Dabrafenib solutions or the vehicle control.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

-

Cell Viability Assessment:

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the Dabrafenib-treated wells to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the Dabrafenib concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Causality and Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent on cell viability. The use of a well-characterized BRAF V600E-mutant cell line ensures that the observed anti-proliferative effects are likely due to the specific inhibition of the intended target. The dose-response curve generated provides a quantitative measure of the drug's potency, which can be compared to literature values for validation.

Conclusion

Dabrafenib (GSK2118436) is a cornerstone of targeted therapy for BRAF V600-mutated cancers. Its well-defined physicochemical properties, detailed spectroscopic profile, and specific mechanism of action provide a solid foundation for its clinical application and further research. This guide has synthesized key technical information to support the work of researchers, scientists, and drug development professionals in the ongoing effort to combat cancer through precision medicine.

References

- 1. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dabrafenib - Wikipedia [en.wikipedia.org]

- 3. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Dabrafenib mesylate, GSK 2118436 ダブラフェニブ 达拉菲尼, [orgspectroscopyint.blogspot.com]

- 11. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Advantage of a Stabilized Indazole Building Block

An In-Depth Technical Guide to 2-Methyl-2H-indazole-5-boronic acid Pinacol Ester: A Stable and Versatile Precursor in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1] The ability to functionalize this core with precision is paramount. 2-Methyl-2H-indazole-5-boronic acid pinacol ester has emerged as a cornerstone reagent for this purpose, valued for its role as a stable and reliable building block in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[2][3]

This guide provides a senior application scientist's perspective on this critical reagent, moving beyond simple protocols to explain the causality behind its synthesis, stability, and application. We will explore why the pinacol ester form is not merely a matter of convenience but a fundamental design choice that ensures robustness, reproducibility, and efficiency in complex synthetic campaigns.

The primary advantage of using the pinacol ester derivative lies in its enhanced stability compared to the corresponding free boronic acid.[2][4] Free boronic acids are often susceptible to degradation pathways such as protodeboronation (loss of the boron group) and dehydration to form cyclic trimers known as boroxines.[4] These instabilities can lead to inconsistent reactivity, reduced yields, and a shorter shelf-life. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester effectively "protects" the Lewis acidic boron atom, rendering the molecule significantly more robust against moisture and air.[4][5] This stability translates directly to practical laboratory benefits: easier handling, amenability to purification by standard techniques like column chromatography, and a significantly longer storage life, which are critical for both academic research and industrial-scale synthesis.[2][4][5]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical properties is the foundation of its effective use. The key characteristics of 2-methyl-2H-indazole-5-boronic acid pinacol ester are summarized below.

| Property | Value | Reference |

| CAS Number | 1189746-27-7 | [3][6] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [3][6] |

| Molecular Weight | 258.13 g/mol | [3][] |

| Appearance | White solid | [3] |

| Storage Conditions | Store at 0-8 °C, in a dry, sealed place | [3][6] |

| Synonyms | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | [3][6] |

Standard analytical techniques are used to confirm the identity and purity of the material. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be expected to show characteristic signals for the methyl group on the indazole nitrogen, the aromatic protons of the indazole core, and the twelve equivalent protons of the four methyl groups on the pinacol ring. Mass Spectrometry (MS) would confirm the molecular weight of 258.13.

Synthesis: The Miyaura Borylation Approach

A reliable and scalable synthesis of 2-methyl-2H-indazole-5-boronic acid pinacol ester is crucial for its availability. The most common and efficient method is the palladium-catalyzed Miyaura borylation reaction, which couples a suitable halo-indazole precursor with bis(pinacolato)diboron (B₂pin₂).[5]

Caption: Synthetic workflow for 2-methyl-2H-indazole-5-boronic acid pinacol ester.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methyl-2H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Establishing an inert atmosphere (e.g., with Argon or Nitrogen) is critical for reproducibility. Potassium acetate acts as the base, which is essential for the catalytic cycle.

-

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Causality: Pd(dppf)Cl₂ is a robust and highly active pre-catalyst for borylation reactions. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently.

-

-

Solvent Addition and Reflux: Add degassed anhydrous 1,4-dioxane or DMSO as the solvent. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Causality: Anhydrous, polar aprotic solvents like dioxane are used to solubilize the reagents and are stable at the required reaction temperatures. Degassing removes dissolved oxygen. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-2H-indazole-5-boronic acid pinacol ester as a white solid.

-

Causality: The work-up procedure is designed to efficiently separate the desired organic product from the inorganic byproducts and the homogenous catalyst. The stability of the pinacol ester allows for purification via silica gel chromatography without significant degradation, a key advantage over many free boronic acids.[5]

-

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 2-methyl-2H-indazole-5-boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide (or triflate).[3] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in pharmaceuticals.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[8][9]

-

Transmetalation: The boronic ester is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the methyl-indazole moiety) to the Pd(II) center, displacing the halide.[9][11]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling with an aryl bromide.

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), 2-methyl-2H-indazole-5-boronic acid pinacol ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or potassium phosphate (K₃PO₄).[9]

-

Causality: A slight excess of the boronic ester is often used to ensure complete consumption of the potentially more valuable aryl halide. The choice of base is critical; carbonates and phosphates are effective and generally compatible with a wide range of functional groups.

-

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[9] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using freeze-pump-thaw cycles.

-

Causality: The presence of water is often beneficial or even necessary for the transmetalation step, as it can facilitate the hydrolysis of the ester to the more reactive boronic acid in situ or assist in the formation of the active boronate species.[12] Degassing is non-negotiable to prevent oxidative degradation of the Pd(0) catalyst.

-

-

Catalyst Addition and Heating: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.01-0.05 equiv) to the degassed mixture under a positive pressure of inert gas.[9] Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Causality: Pd(PPh₃)₄ is a common and effective Pd(0) source. Catalytic amounts are sufficient, as the catalyst is regenerated with each turn of the cycle. Heating is required to overcome the activation barriers for the steps in the catalytic cycle.

-

-

Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[9][12]

-

Causality: The aqueous work-up serves to quench the reaction and remove the inorganic base and salts, which are soluble in the aqueous phase, leaving the desired organic product in the organic layer.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum.[9] Purify the crude residue by flash column chromatography to obtain the final coupled product.

-

Trustworthiness: This robust work-up and purification sequence is a standard, self-validating system in organic synthesis, designed to consistently isolate the product in high purity by systematically removing residual reagents, byproducts, and solvents.

-

References

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. CAS 1189746-27-7 | 2-Methylindazole-5-boronic acid pinacol ester - Synblock [synblock.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

commercial availability and purity of (2-methyl-2H-indazol-5-yl)boronic acid

An In-Depth Technical Guide to (2-methyl-2H-indazol-5-yl)boronic acid: Commercial Availability, Purity, and Quality Control

Introduction: The Strategic Importance of a Niche Building Block

This compound, identified by its CAS Number 952319-71-0, is a heterocyclic organic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development.[1][2] Its utility is rooted in the versatile reactivity of the boronic acid functional group, which is a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[3] Boronic acids are integral to reactions like the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures frequently found in pharmacologically active molecules.[4]

The indazole scaffold itself is a privileged structure in drug discovery, present in a range of approved drugs and clinical candidates targeting various diseases.[5] The specific substitution pattern of this compound offers a precise vector for molecular elaboration, making it a sought-after intermediate for synthesizing targeted libraries of compounds.[1][6] As with any critical raw material, a thorough understanding of its commercial landscape, purity profile, and appropriate handling is paramount to ensure the reproducibility and success of research and development endeavors. This guide provides a senior application scientist's perspective on these crucial aspects.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers specializing in research chemicals, building blocks, and intermediates for the pharmaceutical industry.[2][7][8][9] It is typically offered in research quantities ranging from milligrams to multiple grams. For larger-scale needs, several suppliers also provide bulk or custom synthesis services.

The stated purity from most vendors is typically in the range of 97% to 98%, which is generally sufficient for initial screening and lead discovery efforts.[1][7] However, for more sensitive applications, such as late-stage development or quantitative assays, independent verification of purity is a critical step.

Below is a summary of representative commercial sources for this compound:

| Supplier | Product Identifier | CAS Number | Stated Purity |

| BLDpharm | BD77280 | 952319-71-0 | 98%[7] |

| AChemBlock | Q54570 (related structure) | 2022976-34-5 | 97%[10] |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6F7019 (related structure) | 1034924-06-5 | 96% |

| Generic Suppliers | N/A | 952319-71-0 | ≥97%[1] |

| Hubei Tianshu Pharmaceutical | CM072 | 952319-71-0 | N/A[9] |

| Nanjing Vcare PharmaTech | N/A | 952319-71-0 | N/A[2] |

Note: The table includes related structures to demonstrate the general availability of functionalized indazole boronic acids from major suppliers. Researchers should always verify the specific isomer and CAS number when ordering.

Purity Analysis: A Self-Validating Protocol

The nominal purity value provided by a supplier is a useful starting point, but a rigorous, in-house quality control (QC) process is essential for scientific integrity. The choice of analytical methods should be orthogonal, providing a comprehensive picture of the material's identity, purity, and impurity profile.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the primary technique for structural confirmation.

-

¹H NMR : Confirms the presence of all expected protons and their chemical environments. The integration values should correspond to the number of protons in the structure.

-

¹³C NMR : Verifies the carbon backbone of the molecule.

-

Expertise & Experience : Look for the absence of significant unassigned peaks, which could indicate impurities. The characteristic B-OH proton signal is often broad and may not be readily observed or may exchange with residual water in the NMR solvent.

-

-

Chromatographic Methods (HPLC & LC-MS) : These are the gold standard for quantitative purity assessment.

-

High-Performance Liquid Chromatography (HPLC) : An HPLC method, typically with UV detection, is used to separate the main compound from non-volatile impurities. The purity is often reported as "% area" from the chromatogram.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful technique couples the separation power of HPLC with the mass identification capability of mass spectrometry. It confirms the molecular weight of the parent compound and provides mass information on co-eluting impurities, aiding in their identification.[4][7][11]

-

Experimental Protocol: Incoming Quality Control Workflow

A robust QC workflow ensures that the material meets the standards required for its intended application.

Caption: Quality control workflow for incoming this compound.

Understanding Potential Impurities

The purity of any synthetic compound is intrinsically linked to its synthesis and purification route.[5][12][13] For boronic acids, several classes of impurities are common.

-

Boroxines (Anhydrides) : Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While technically an impurity, this process is often in equilibrium, and the boroxine can revert to the monomeric boronic acid in the presence of water or during reactions in protic solvents. Its presence can, however, affect the accuracy of weighing the active monomer.

-

Starting Materials and Intermediates : Incomplete reactions can lead to residual starting materials, such as a halogenated indazole precursor or a diboron reagent.

-

Positional Isomers : The synthesis of substituted indazoles can sometimes yield a mixture of isomers (e.g., 1-methyl vs. 2-methyl).[14] Chromatographic methods like HPLC are crucial for separating and quantifying these closely related species.

-

Homocoupling Products : During Suzuki-Miyaura type reactions used in synthesis, homocoupling of the boronic acid can lead to the formation of a bi-indazole dimer.

Caption: Relationship between synthesis and common classes of impurities.

Recommendations for Storage and Handling

To maintain the integrity and purity of this compound, proper storage and handling are critical. Supplier recommendations vary, with some suggesting room temperature storage while others specify refrigeration (2-8°C) under an inert atmosphere.[1][14][15]

Best Practices:

-

Follow Supplier Guidance : Always default to the storage conditions recommended on the supplier's safety data sheet (SDS) or product page.[6][15]

-

Inert Atmosphere : For long-term storage, keeping the compound under an inert gas like argon or nitrogen is advisable to prevent potential oxidation.[14][15]

-

Low Temperature & Dry Conditions : Refrigeration (2-8°C) and protection from moisture can slow decomposition pathways and minimize the formation of boroxine.[14][16]

-

Avoid Repeated Freeze-Thaw Cycles : If stored frozen, aliquot the material into single-use vials to avoid temperature cycling and moisture introduction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery. Its successful application, however, is not merely a matter of procurement. It demands a rigorous, scientifically-grounded approach to quality control and handling. By implementing a self-validating workflow that includes orthogonal analytical techniques (NMR, HPLC, LC-MS), researchers can ensure the identity and purity of their material. This diligence underpins the generation of reliable, reproducible data, which is the bedrock of advancing therapeutic innovation from the laboratory to the clinic.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - Customized Chemical - Nanjing Vcare PharmaTech Co.,Ltd. [en.njvcare.com]

- 3. mdpi.com [mdpi.com]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 5. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. This compound - CDMO - Hubei Tianshu Pharmaceutical Co.,Ltd.-Differentiated Technology Empowers Global Customers [en.tianshupharma.com]

- 10. (5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid 97% | CAS: 2022976-34-5 | AChemBlock [achemblock.com]

- 11. (2-Propyl-2H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 12. 2H-Indazole synthesis [organic-chemistry.org]

- 13. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]

- 14. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 15. lookchem.com [lookchem.com]

- 16. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

Methodological & Application

Suzuki-Miyaura coupling reaction using (2-methyl-2H-indazol-5-yl)boronic acid

An Application Guide to the Suzuki-Miyaura Coupling of (2-methyl-2H-indazol-5-yl)boronic Acid

Introduction: Bridging Heterocyclic Chemistry and Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2] Awarded the Nobel Prize in Chemistry in 2010, this palladium-catalyzed transformation is a premier method for constructing carbon-carbon bonds, particularly C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1]

This guide focuses on a specific, high-value application: the coupling of this compound. The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[3][4] The ability to controllably attach this moiety to other aromatic or heteroaromatic systems via Suzuki-Miyaura coupling is therefore of paramount interest to researchers in drug development.

As a senior application scientist, this document moves beyond a simple recitation of steps. It provides a detailed mechanistic rationale for procedural choices, a robust experimental protocol, and a field-tested troubleshooting guide to empower researchers to successfully employ this compound in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is critical for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

-